

Application of FH1 for Enhanced Maturation of 3D Liver Organoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FH1

Cat. No.: B001372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of three-dimensional (3D) liver organoids from human pluripotent stem cells (hPSCs) represents a significant advancement for in vitro modeling of liver development, disease, and for conducting drug toxicity and efficacy studies. A critical challenge in the field is achieving robust functional maturation of the hepatocyte-like cells within these organoids. This application note describes the use of **FH1**, a small molecule compound, to promote the maturation of 3D liver organoids. **FH1** has been shown to effectively replace Hepatocyte Growth Factor (HGF) in differentiation protocols, offering a cost-effective and efficient method to generate functionally mature liver organoids.[1][2] **FH1** drives hepatocyte differentiation primarily through the activation of the HGF/c-Met signaling pathway.[3][4]

Principle

FH1 is a small molecule that promotes the functional maturation of hepatocytes.[1] It has been demonstrated to induce the directed differentiation of pluripotent stem cell-derived liver progenitor cells into mature hepatocytes.[1] The primary mechanism of action for **FH1** is the activation of the c-Met receptor, mimicking the downstream effects of HGF.[3][4] This leads to the upregulation of mature hepatocyte markers and functional characteristics, such as albumin secretion and cytochrome P450 activity.[1][2] In the context of 3D liver organoid culture, **FH1** is introduced during the final maturation stage as a substitute for HGF, driving the organoids towards a more mature and functional phenotype.

Quantitative Data Summary

The following tables summarize the quantitative effects of **FH1** on the maturation of hepatocyte-like cells, demonstrating its efficacy as a potent maturation-inducing agent.

Table 1: Effect of **FH1** Concentration on Hepatocyte Marker Gene Expression

FH1 Concentration	Relative mRNA Expression of A1AT	Relative mRNA Expression of ALB	Relative mRNA Expression of AFP
0 μ M (Control)	Baseline	Baseline	Baseline
15 μ M	Significantly Higher	Significantly Higher	Significantly Higher
30 μ M	Lower than 15 μ M	Lower than 15 μ M	Lower than 15 μ M
60 μ M	Lower than 15 μ M	Lower than 15 μ M	Lower than 15 μ M

Data adapted from studies on 2D hepatocyte differentiation, indicating an optimal concentration of 15 μ M for inducing key hepatocyte markers.[\[1\]](#)[\[5\]](#)

Table 2: Comparison of **FH1** and HGF on Hepatocyte-Specific Gene and Protein Expression

Marker	FH1-induced Hepatocytes	HGF-induced Hepatocytes
Gene Expression (mRNA)		
ALB	Similar	Similar
A1AT	Similar	Similar
APOA2	Similar	Similar
ASGR1	Similar	Similar
Protein Expression		
ALB	Co-expressed with A1AT	Not directly compared
A1AT	Co-expressed with ALB	Not directly compared

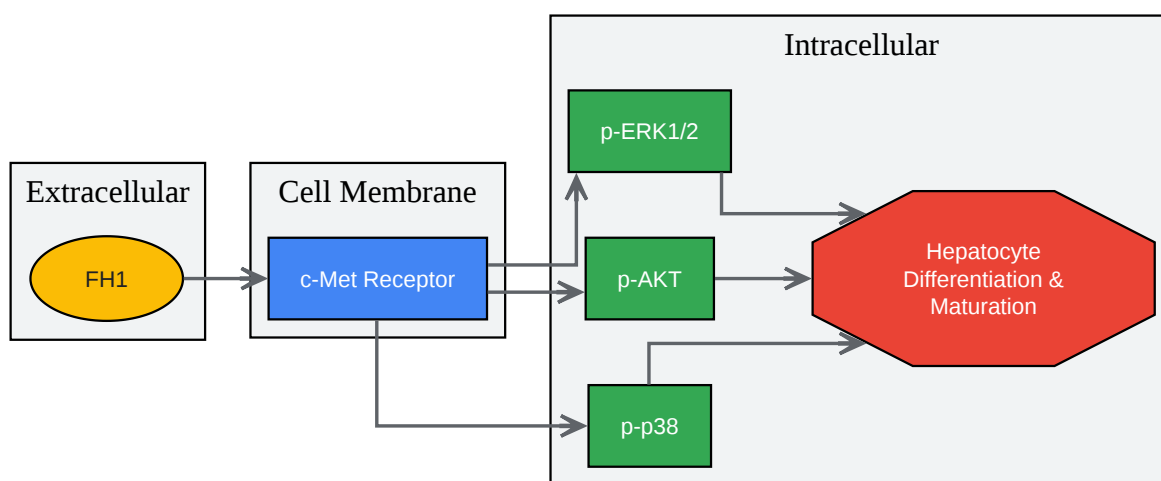
This table illustrates that **FH1** (at 15 μM) induces a comparable level of mature hepatocyte gene expression to the standard HGF-based protocols.[1]

Table 3: Functional Comparison of **FH1**-induced Hepatocytes

Function	FH1-induced Hepatocytes
Glycogen Storage	Positive
Albumin Expression	Positive
Urea Secretion	Positive
Cytochrome P450 Activity	Positive
Low-density lipoprotein (LDL) uptake	Positive
Indocyanine green (ICG) uptake	Positive

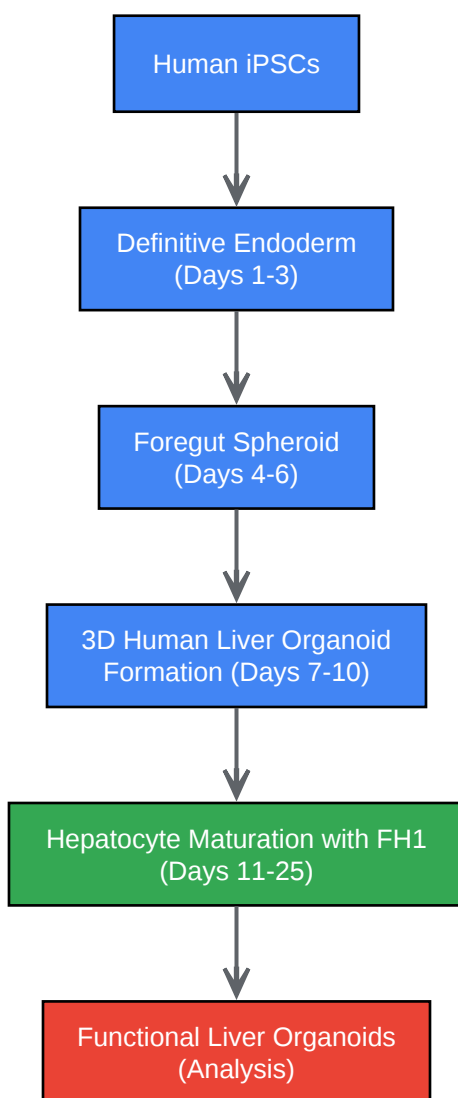
This table highlights the functional capabilities of hepatocytes matured with **FH1**.[2]

Signaling Pathway and Experimental Workflow



[Click to download full resolution via product page](#)

Caption: **FH1** activates the HGF/c-Met signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for liver organoid maturation with **FH1**.

Experimental Protocols

This protocol is adapted from established methods for generating liver organoids from iPSCs and incorporates **FH1** for the final maturation step.^{[6][7]}

Materials:

- High-quality human induced pluripotent stem cells (hiPSCs)
- Complete Essential 8 (E8) medium

- Accutase
- Matrigel® Growth Factor Reduced (GFR)
- Definitive Endoderm (DE) Induction Medium: Complete RPMI medium supplemented with appropriate factors.
- Foregut Spheroid (FGS) Induction Medium: Complete Advanced DMEM/F12 supplemented with appropriate factors.
- Human Liver Organoid (HLO) Formation Medium: Advanced DMEM/F12 with retinoic acid.
- Hepatocyte Maturation Medium (with **FH1**): Hepatocyte Culture Medium (HCM) supplemented with 15 μ M **FH1**.
- **FH1** (stock solution in DMSO)
- Cell culture plates (6-well, 24-well)
- General cell culture equipment

Protocol:

Phase 1: Definitive Endoderm (DE) Induction (Days 1-3)

- Culture hiPSCs in Complete E8 medium on Matrigel-coated plates until they reach 80-90% confluency.
- On Day 1, aspirate the E8 medium and replace it with DE Induction Medium.
- Incubate for 3 days, changing the medium daily.

Phase 2: Foregut Spheroid (FGS) Induction (Days 4-6)

- On Day 4, aspirate the DE Induction Medium and replace it with FGS Induction Medium.
- Incubate for 3 days, changing the medium daily. By Day 6, the cells should form spheroids.

Phase 3: 3D Human Liver Organoid (HLO) Formation (Days 7-10)

- On Day 7, gently detach the cell sheet containing the spheroids.
- Resuspend the spheroids in cold HLO Formation Medium mixed with Matrigel at a 1:1 ratio.
- Plate 50 μ L domes of the Matrigel-spheroid mixture into a pre-warmed 24-well plate.
- Allow the domes to polymerize at 37°C for 20-30 minutes.
- Add HLO Formation Medium to each well.
- Culture for 4 days, changing the medium every 2 days.

Phase 4: Hepatocyte Maturation with **FH1** (Days 11-25)

- On Day 11, aspirate the HLO Formation Medium and replace it with Hepatocyte Maturation Medium supplemented with 15 μ M **FH1**.
- Culture the organoids for an additional 14 days, changing the medium every 2-3 days. The organoids will continue to grow and mature during this period.

Characterization of Mature Liver Organoids:

- **Morphology:** Observe the organoids using phase-contrast microscopy for typical hepatocyte-like morphology.
- **Gene Expression:** Perform qRT-PCR to analyze the expression of mature hepatocyte markers such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
- **Protein Expression:** Use immunofluorescence staining to detect the presence of hepatocyte-specific proteins like ALB and A1AT.
- **Functional Assays:**
 - **Albumin Secretion:** Measure the concentration of albumin in the culture supernatant using an ELISA kit.

- Glycogen Storage: Perform Periodic acid-Schiff (PAS) staining to visualize glycogen storage.
- CYP450 Activity: Use commercially available assays to measure the metabolic activity of specific CYP enzymes.
- Urea Production: Quantify urea concentration in the culture medium.

Conclusion

The use of **FH1** provides a robust and cost-effective method for the directed maturation of 3D liver organoids. By replacing HGF in the maturation medium, **FH1** promotes the development of functionally mature hepatocyte-like cells within the organoid structure. This approach enhances the utility of liver organoids as a more physiologically relevant in vitro model for developmental biology research, disease modeling, and preclinical drug screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional hit 1 (FH1)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (FH1)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by FH1 | Semantic Scholar [semanticscholar.org]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by FH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of FH1 for Enhanced Maturation of 3D Liver Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001372#application-of-fh1-in-3d-liver-organoid-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com